molecular formula C10H9FO2 B1330858 1-(4-Fluorophenyl)butane-1,3-dione CAS No. 29681-98-9

1-(4-Fluorophenyl)butane-1,3-dione

Cat. No.: B1330858
CAS No.: 29681-98-9
M. Wt: 180.17 g/mol
InChI Key: GEFZIAWNHFKQDM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)butane-1,3-dione is an organic compound with the molecular formula C10H9FO2 It is a derivative of butane-1,3-dione, where one of the phenyl groups is substituted with a fluorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction between 4-fluoroacetophenone and ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the fluorinated phenyl ring under appropriate conditions.

Major Products:

    Oxidation: Formation of 4-fluorobenzoic acid or other oxidized products.

    Reduction: Formation of 1-(4-fluorophenyl)butane-1,3-diol or corresponding hydrocarbons.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)butane-1,3-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)butane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong interactions with target sites. The diketone moiety can participate in various chemical reactions, influencing the compound’s biological activity and stability.

Comparison with Similar Compounds

    4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: This compound has additional fluorine atoms, which can significantly alter its chemical and biological properties.

    1-(4-Methylphenyl)butane-1,3-dione:

    1-Phenylbutane-1,3-dione: Lacks the fluorine substitution, resulting in different chemical behavior and applications.

Uniqueness: 1-(4-Fluorophenyl)butane-1,3-dione is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(4-fluorophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFZIAWNHFKQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330792
Record name 1-(4-fluorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29681-98-9
Record name 1-(4-fluorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluoro-phenyl)-butane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-(4-Fluorophenyl)butane-1,3-dione used in the synthesis of new materials?

A1: this compound serves as a valuable building block in synthesizing complex molecules, particularly as a ligand for metal complexes. [, ] In a study by Uma Maheswari et al., this compound was reacted with 4,4',4''-tricarboxy-2,2':6',2''-terpyridine and a ruthenium precursor to yield a novel ruthenium(II) complex. [] These complexes are of significant interest for their potential application in dye-sensitized solar cells (DSSCs). The this compound moiety, due to its electron-donating properties, helps fine-tune the electronic properties of the resulting ruthenium complex, ultimately influencing the performance of the DSSC.

Q2: Can you describe the biological activity associated with compounds derived from this compound?

A2: Research has shown that derivatives of this compound exhibit promising biological activities, particularly in the realm of anticancer drug development. [] One such study by Ran Ding et al. employed this compound as a starting material to synthesize a pyrazolo[1,5-a]pyrimidine derivative. [] This compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, demonstrated significant inhibitory effects on the proliferation of several cancer cell lines. While the exact mechanism of action remains under investigation, this research highlights the potential of using this compound as a scaffold for developing new anticancer agents.

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